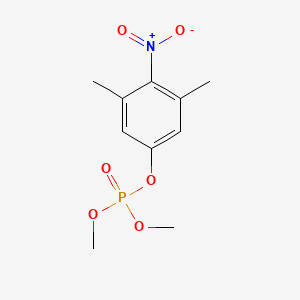

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester

CAS No.: 50590-06-2

Cat. No.: VC18487207

Molecular Formula: C10H14NO6P

Molecular Weight: 275.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50590-06-2 |

|---|---|

| Molecular Formula | C10H14NO6P |

| Molecular Weight | 275.19 g/mol |

| IUPAC Name | (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |

| Standard InChI | InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |

| Standard InChI Key | CSEMVYTXVZNGDN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate, reflects its structural components:

-

A 3,5-dimethyl-4-nitrophenyl group: A benzene ring substituted with nitro (-NO) at the 4-position and methyl (-CH) groups at the 3- and 5-positions.

-

A dimethyl phosphate group: A phosphate ester with two methoxy (-OCH) substituents.

The canonical SMILES representation, , underscores the spatial arrangement of these functional groups .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 50590-06-2 | |

| Molecular Formula | ||

| Molecular Weight | 275.19 g/mol | |

| InChI Key | CSEMVYTXVZNGDN-UHFFFAOYSA-N | |

| PubChem CID | 3039451 |

Physicochemical Characteristics

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a solid at room temperature, with solubility profiles influenced by its polar phosphate group and hydrophobic aromatic ring. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . Its acidity derives from the phosphate moiety, with predicted pKa values analogous to other aryl phosphates (pKa ≈ 1–2 for the first dissociation) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step phosphorylation process:

-

Nitration and Methylation: 3,5-Dimethylphenol is nitrated to yield 3,5-dimethyl-4-nitrophenol.

-

Phosphorylation: The phenolic hydroxyl group reacts with dimethyl chlorophosphate () in the presence of a base (e.g., triethylamine) to form the phosphate ester .

Table 2: Representative Synthesis Conditions

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural validation employs , , and NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS) .

Applications in Industry and Research

Chemical Intermediate

The compound serves as a precursor in synthesizing agricultural chemicals and pharmaceutical agents. Its nitro group facilitates reduction to amines, enabling diversification into bioactive molecules .

Analytical Chemistry

In enzyme assays, it acts as a chromogenic substrate for phosphatases. Hydrolysis of the phosphate ester releases p-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzyme activity.

Table 3: Enzymatic Hydrolysis Parameters

| Enzyme | (μM) | (μM/min) | pH Optimum | Citation |

|---|---|---|---|---|

| Alkaline phosphatase | 12.5 ± 1.2 | 0.45 ± 0.03 | 9.8 |

Biochemical Research

Recent studies highlight its role as an allosteric inhibitor of protein tyrosine phosphatases (PTPs), implicated in cancer and diabetes. Molecular docking simulations reveal binding interactions with the catalytic cysteine residue, disrupting substrate access.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume